molecular formula C5H2BrClN4 B1292771 8-bromo-6-chloro-9H-purine CAS No. 914220-07-8

8-bromo-6-chloro-9H-purine

Cat. No. B1292771
CAS RN: 914220-07-8
M. Wt: 233.45 g/mol
InChI Key: CNMGUMAFDFJHRV-UHFFFAOYSA-N
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Description

8-Bromo-6-chloro-9H-purine is a purine derivative that has been studied for its potential as a therapeutic agent for a variety of diseases. It has a unique structure that can be used to target specific biochemical and physiological processes within the body.

Scientific Research Applications

Benzodiazepine Receptor Binding

8-bromo-6-chloro-9H-purine has shown significant activity in binding to the benzodiazepine receptor (BZR) in rat brain tissue. A study demonstrated that its analogues possess potent BZR binding activity, although they did not exhibit significant anxiolytic activity (Kelley et al., 1990).

Antiviral Activity

This compound has also been investigated for its anti-influenza A virus activity. Several derivatives of this compound were synthesized, revealing anti-influenza activity comparable to ribavirin, a known antiviral drug, though no in vivo activity was observed (Kelley et al., 1990).

C⁸-metalation of Purine Bases

This compound and its variants have been used in the study of C⁸-metalation of purine bases. The compound reacts with certain metal ions to form complexes, which is of interest in the field of chemical synthesis and molecular interactions (Brackemeyer et al., 2014).

Antirhinovirus Activity

Another application is in the synthesis of analogues for antirhinovirus activity. The 8-substituted analogues of this compound have been found effective against rhinovirus type 1B, indicating potential for therapeutic use in respiratory infections (Kelley et al., 1991).

Cross-Coupling Reactions

This compound also plays a role in synthetic chemistry, particularly in cross-coupling reactions. It has been used as an intermediate in various chemical syntheses, showcasing its versatility in organic chemistry (Ibrahim et al., 2011).

Biochemical Analysis

Biochemical Properties

8-Bromo-6-chloro-9H-purine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been shown to interact with purine nucleoside phosphorylase, an enzyme involved in the purine salvage pathway . The interaction between this compound and purine nucleoside phosphorylase results in the inhibition of the enzyme’s activity, thereby affecting the overall purine metabolism.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by activating the p53 signaling pathway . Additionally, it has been observed to inhibit the proliferation of various cancer cell lines, highlighting its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation. For example, the binding of this compound to purine nucleoside phosphorylase results in the inhibition of the enzyme’s activity . This inhibition disrupts the purine salvage pathway, leading to alterations in cellular purine levels and subsequent changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the degradation of the compound, resulting in reduced efficacy in biochemical assays.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit minimal toxicity and significant therapeutic effects, particularly in cancer treatment . At high doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential toxic effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the purine salvage pathway. This compound interacts with enzymes such as purine nucleoside phosphorylase, affecting the overall metabolic flux and metabolite levels . The inhibition of purine nucleoside phosphorylase by this compound leads to the accumulation of purine nucleotides, which can have downstream effects on cellular metabolism and function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with nucleoside transporters, facilitating its uptake into cells . Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is an important factor that determines its activity and function. This compound has been observed to localize primarily in the cytoplasm and nucleus of cells . The presence of this compound in the nucleus suggests that it may play a role in regulating gene expression and other nuclear processes . Additionally, post-translational modifications and targeting signals may influence the subcellular localization of this compound, directing it to specific compartments or organelles .

properties

IUPAC Name

8-bromo-6-chloro-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClN4/c6-5-10-2-3(7)8-1-9-4(2)11-5/h1H,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMGUMAFDFJHRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=N1)Cl)NC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647983
Record name 8-Bromo-6-chloro-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

914220-07-8
Record name 8-Bromo-6-chloro-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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